[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13459088
InChI: InChI=1S/C18H29N3O2/c1-15(2)21(17-9-6-11-20(13-17)12-10-19)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,19H2,1-2H3/t17-/m1/s1
SMILES: CC(C)N(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H29N3O2
Molecular Weight: 319.4 g/mol

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13459088

Molecular Formula: C18H29N3O2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C18H29N3O2
Molecular Weight 319.4 g/mol
IUPAC Name benzyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C18H29N3O2/c1-15(2)21(17-9-6-11-20(13-17)12-10-19)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,19H2,1-2H3/t17-/m1/s1
Standard InChI Key DRJBOWQIQIWADI-QGZVFWFLSA-N
Isomeric SMILES CC(C)N([C@@H]1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
SMILES CC(C)N(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2

Introduction

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a complex organic compound characterized by its unique structure, which includes a piperidine ring, an aminoethyl side chain, and a carbamic acid moiety linked to a benzyl ester. This compound is notable for its chirality, specifically the (R) configuration, which can significantly influence its pharmacological effects.

Synthesis and Chemical Reactions

The synthesis of [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester typically involves the reaction of piperidine derivatives with carbamic acid esters. Key parameters for these reactions include temperature, solvent choice, and catalysts to enhance yield and purity.

Synthesis Steps:

  • Preparation of Piperidine Derivative: This involves modifying the piperidine ring to introduce the aminoethyl side chain.

  • Formation of Carbamic Acid Ester: The piperidine derivative is then reacted with a carbamic acid ester to form the carbamate moiety.

  • Benzyl Esterification: The final step involves esterification with benzyl alcohol to form the benzyl ester.

Biological Activity and Potential Applications

The biological activity of [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is primarily attributed to its amine functional group. Compounds containing amines are known for their diverse pharmacological properties, including potential interactions with neurotransmitter systems. This makes them candidates for further exploration in drug development.

Potential Applications:

  • Pharmaceuticals: Due to its potential biological activities, this compound may have applications in the development of drugs targeting various receptors in the central nervous system.

  • Research Tool: It can serve as a valuable tool in pharmacological research to study receptor interactions and biological pathways.

Suppliers and Availability

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is available from several chemical suppliers worldwide, including Parchem and EvitaChem. These suppliers offer the compound in various packaging options and purity levels.

Suppliers:

  • Parchem: Offers a range of specialty chemicals, including this compound, with options for quick quotes and different packaging.

  • EvitaChem: Provides the compound under catalog number EVT-8050260, with detailed product specifications.

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